5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine
Description
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine (CAS: 412308-45-3) is an aromatic amine derivative with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.71 g/mol. Its IUPAC name is 5-chloro-2-(1-piperidinyl)aniline, featuring a chlorine substituent at the 5th position of the benzene ring and a piperidinyl-ethoxy group at the 2nd position.
Properties
IUPAC Name |
5-chloro-2-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVVCCNKGEBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the reaction of 5-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon and hydrogen gas .
Chemical Reactions Analysis
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of biochemical pathways and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine with structurally and functionally related compounds:
Structural and Functional Analysis
Piperidinyl vs. Dimethylamino Substituents The piperidinyl group in the target compound introduces greater steric bulk and lipophilicity compared to the dimethylamino group in 5-Chloro-2-(2-(dimethylamino)ethoxy)aniline. This difference impacts membrane permeability and receptor binding kinetics. Piperidine’s cyclic structure allows for stronger van der Waals interactions with hydrophobic protein pockets, whereas the dimethylamino group’s smaller size and polarity may favor aqueous solubility .
AFBOBETIN Hydrochloride AFBOBETIN (USAN: zz-103) shares a piperidinyl group but features a naphthalene core and cyano-ester functional groups. Its larger structure (C₂₄H₂₉ClN₂O₆) and ester-linked side chain suggest distinct pharmacokinetics, including prolonged half-life and specificity for amyloid-beta imaging in Alzheimer’s disease .
Biological Activity
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Synthesis
The compound features a piperidine ring, which is known for enhancing biological activity through various interactions with molecular targets. The synthesis typically involves the reaction of 5-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol in the presence of potassium carbonate and dimethylformamide, followed by reduction of the nitro group to an amine.
This compound exhibits its biological effects primarily through:
- Protein Interaction : The compound binds to specific proteins and enzymes, modifying their activity. This modulation can lead to alterations in cellular processes and biochemical pathways.
- Anticancer Activity : Research indicates potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. It has shown improved cytotoxicity compared to standard chemotherapeutic agents .
- Neuroprotective Effects : The piperidine moiety contributes to neuroprotective activities, potentially by inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than traditional chemotherapeutics. This was attributed to its structural features that enhance binding to cellular targets .
- Antimicrobial Properties : In vitro testing showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potent efficacy .
- Neuroprotective Mechanism : Research demonstrated that the compound could inhibit both acetylcholinesterase and butyrylcholinesterase, leading to enhanced cognitive functions in models of Alzheimer's disease. The piperidine ring was crucial for this activity, suggesting a structure-activity relationship that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-chloro-2-hydroxyphenylamine and 1-(2-chloroethyl)piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). Optimization should employ Design of Experiments (DoE) principles to evaluate factors like temperature (80–120°C), molar ratios (1:1 to 1:2), and reaction time (12–24 hours). Fractional factorial designs help identify critical parameters while minimizing experimental runs .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Verify the piperidinyl-ethoxy linkage (δ ~3.5–4.5 ppm for ethoxy protons) and aromatic protons (δ ~6.5–7.5 ppm) .
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~295.8 g/mol) and detect impurities.
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values.
- HPLC : Assess purity (>95% for most research applications) using a C18 column and acetonitrile/water gradient .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is susceptible to oxidation due to the aniline moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC. Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the ethoxy linkage .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., the aniline NH₂ group).
- Transition States : Model reactions like Pd-catalyzed cross-couplings or SNAr substitutions.
- Solvent Effects : Use COSMO-RS to simulate solvent interactions (e.g., DMSO vs. THF). Pair computational predictions with high-throughput experimentation (HTE) for validation .
Q. How to resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from:
- Conformational Flexibility : Use molecular dynamics (MD) simulations to model rotational barriers of the piperidinyl-ethoxy chain, which may cause signal splitting in NMR .
- Solvent Artifacts : Compare DFT-generated NMR shifts in implicit/explicit solvent models (e.g., chloroform vs. DMSO-d₆).
- Impurity Interference : Re-run HPLC-MS to detect trace byproducts (e.g., oxidation at the aniline group) .
Q. What advanced strategies can be used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to immobilized targets.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the piperidinyl group’s role in hydrophobic interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Key Research Challenges and Solutions
- Challenge : Low solubility in aqueous buffers for biological assays.
Solution : Use co-solvents (e.g., DMSO ≤1%) or formulate as a cyclodextrin inclusion complex . - Challenge : Ambiguity in reaction mechanisms for derivatization.
Solution : Isotope labeling (e.g., ¹⁵N-aniline) paired with tandem MS to track reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
